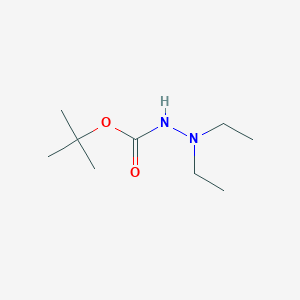

Tert-butyl 2,2-diethylhydrazinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 2,2-diethylhydrazinecarboxylate is an organic compound with the molecular formula C9H20N2O2. It is a derivative of hydrazinecarboxylic acid, where the hydrazine moiety is substituted with tert-butyl and diethyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,2-diethylhydrazinecarboxylate typically involves the reaction of diethylhydrazine with tert-butyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

Diethylhydrazine+Tert-butyl chloroformate→Tert-butyl 2,2-diethylhydrazinecarboxylate+HCl

The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,2-diethylhydrazinecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding hydrazones or azo compounds.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The tert-butyl and diethyl groups can be substituted under appropriate conditions to yield different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydrazones, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted hydrazinecarboxylates.

Scientific Research Applications

Tert-butyl 2,2-diethylhydrazinecarboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and as a precursor for biologically active molecules.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism by which tert-butyl 2,2-diethylhydrazinecarboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve the formation of hydrazone or azo intermediates, which can modulate biological activity.

Comparison with Similar Compounds

Similar Compounds

Tert-butyl hydrazinecarboxylate: Similar structure but lacks the diethyl substitution.

Diethyl hydrazinecarboxylate: Lacks the tert-butyl group.

Tert-butyl 2,2-dimethylhydrazinecarboxylate: Similar but with dimethyl instead of diethyl groups.

Uniqueness

Tert-butyl 2,2-diethylhydrazinecarboxylate is unique due to the presence of both tert-butyl and diethyl groups, which confer distinct steric and electronic properties. These features can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for various applications.

Biological Activity

Tert-butyl 2,2-diethylhydrazinecarboxylate is a chemical compound that has garnered attention in various fields of biological research due to its unique properties and potential applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its hydrazinecarboxylate functional group, which contributes to its reactivity and biological interactions. The molecular formula is C9H18N2O2, with a molecular weight of approximately 186.25 g/mol. Its structure allows for various chemical transformations that can be harnessed in biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymes, which can alter metabolic pathways in cells. This inhibition can lead to significant changes in cellular functions and may be leveraged for therapeutic purposes.

- Protein Interaction : It interacts with various proteins, potentially altering their conformation and function. This property makes it a useful probe in studying protein dynamics and enzyme mechanisms.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.

Antimicrobial Activity

A study focused on the synthesis and biological evaluation of derivatives related to hydrazinecarboxylates found that certain modifications to the structure of this compound enhanced its antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The research indicated a correlation between structural features and biological efficacy, highlighting the potential for developing new antibiotics based on this scaffold .

Enzyme Mechanism Studies

Research involving this compound as a probe for enzyme studies demonstrated its ability to selectively inhibit enzymes involved in metabolic pathways. For instance, it was shown to affect the activity of certain hydrolases, suggesting applications in metabolic engineering and drug design.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds is essential. The following table summarizes key differences:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | C9H18N2O2 | Enzyme inhibition, antimicrobial potential |

| Tert-butyl carbazate | C6H14N4O2 | Antimicrobial, anti-inflammatory |

| Phenylhydrazine | C6H8N4 | Anticancer properties |

| N,N-Dimethylhydrazine | C4H10N4 | Toxicity concerns; limited therapeutic use |

Properties

Molecular Formula |

C9H20N2O2 |

|---|---|

Molecular Weight |

188.27 g/mol |

IUPAC Name |

tert-butyl N-(diethylamino)carbamate |

InChI |

InChI=1S/C9H20N2O2/c1-6-11(7-2)10-8(12)13-9(3,4)5/h6-7H2,1-5H3,(H,10,12) |

InChI Key |

RJWYFEWGQALZHO-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.